Ethyl 3-chloro-2,4-dioxopentanoate
Description
Ethyl 3-chloro-2,4-dioxopentanoate (CAS: 34959-81-4) is a multifunctional organic compound with the molecular formula C₇H₉ClO₄ and a molecular weight of 192.60 g/mol . Its structure features a chloro (-Cl) substituent at the 3-position, two ketone groups (at C-2 and C-4), and an ethyl ester moiety at C-1 (Figure 1). This compound is typically stored at 2–8°C under dry conditions to preserve stability . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as furans and thiazoles due to its reactive ketone and ester functionalities .
Properties
IUPAC Name |
ethyl 3-chloro-2,4-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBRTITCZOHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388308 | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34959-81-4 | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthesis via Reaction of Formic Acid and Ethyl Acetoacetate
One of the primary documented methods for synthesizing Ethyl 3-chloro-2,4-dioxopentanoate involves the reaction between formic acid and ethyl acetoacetate. This method is characterized by:
- Reaction Conditions:
- Temperature: Room temperature
- Reaction Time: Approximately 6 hours
- Process: The reaction proceeds in a reactor or chemical synthesis system, where formic acid reacts with ethyl acetoacetate to yield this compound as the product.
- Yield: Transfer efficiency is about 50%, indicating moderate conversion efficiency under these conditions.
This method is relatively straightforward and suitable for industrial scale due to mild conditions and moderate reaction time.
Biocatalytic Asymmetric Reduction of 4-Chloroacetyl Acetoacetate
A more advanced and selective preparation method involves the biocatalytic asymmetric reduction of 4-chloroacetyl acetoacetate to produce related intermediates such as ethyl 4-chloro-3-hydroxybutanoate, which can be chemically transformed into this compound. Key features include:
- Reaction Setup:
- Solvent: Ethyl acetate with purified water or ethylene dichloride
- pH Buffer: Hydrophosphate buffer maintaining pH 6.0–7.5
- Temperature: 28–33 °C
- Reaction Time: 6–10 hours
- Catalysts and Reagents:
- Biocatalysts: Keto reductase, glucose dehydrogenase, and NADPH (Nicotinamide Adenine Dinucleotide Phosphate)
- Hydrogen Donor: Glucose
- Concentrations:
- Hydrophosphate buffer: 0.04–0.08 mol/L
- Substrate (4-chloroacetyl acetoacetate): 8–15 g/mL
- Enzyme loading: 3–8% of substrate mass, with keto reductase to glucose dehydrogenase ratio of 2:3
- NADPH: 0.1–0.3% of substrate mass
- Post-Reaction Processing: Filtration, extraction, and concentration under reduced pressure to isolate crude product.
This method offers high selectivity due to enzymatic catalysis and mild reaction conditions, which can improve yield and reduce by-products. It is particularly useful when stereochemical purity is required.
Comparative Data Table of Preparation Methods
| Parameter | Formic Acid + Ethyl Acetoacetate Method | Biocatalytic Reduction Method |
|---|---|---|
| Reaction Temperature | Room temperature | 28–33 °C |
| Reaction Time | ~6 hours | 6–10 hours |
| Solvent | Not explicitly specified | Ethyl acetate + water or ethylene dichloride |
| Catalyst | None (chemical reaction) | Keto reductase, glucose dehydrogenase, NADPH |
| pH Control | Not specified | Hydrophosphate buffer (pH 6.0–7.5) |
| Yield / Transfer Efficiency | ~50% | Not explicitly stated; improved selectivity |
| Product Purity | Moderate | High (due to enzymatic specificity) |
| Industrial Suitability | Moderate | High, especially for stereoselective synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The α-chloro group at the 3-position is susceptible to nucleophilic substitution under basic or acidic conditions.
Mechanistic Insight :
-
The chloro group acts as a leaving group, enabling nucleophilic attack at C3.
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Thiourea replaces Cl⁻, forming a thioamide intermediate that cyclizes to thiazoles .
Cyclocondensation Reactions
The diketone structure facilitates cyclization with bifunctional nucleophiles.
Mechanistic Insight :
-
The 2,4-diketone undergoes keto-enol tautomerism, enabling enolate formation.
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Cyclization is driven by intramolecular dehydration or retro-aldol pathways .
Photochemical Reactions
The α,β-diketone system participates in photoaddition and rearrangement reactions.
Mechanistic Insight :
-
UV irradiation promotes π→π* transitions, enabling diradical coupling with alkenes .
-
Retro-aldol cleavage is favored in polar protic solvents (e.g., ethanol/water mixtures).
Oxidation and Reduction
The ketone and ester groups are redox-active sites.
Mechanistic Insight :
Cross-Coupling Reactions
The ester and chloro groups enable participation in metal-catalyzed couplings.
Mechanistic Insight :
Scientific Research Applications
Synthesis Applications
Ethyl 3-chloro-2,4-dioxopentanoate is primarily used as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it a key building block in organic chemistry.
Key Reactions:
- Formation of β-Keto Esters : The compound can be utilized to synthesize β-keto esters through Claisen condensation reactions.
- Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals.
Medicinal Chemistry
This compound has shown potential in the development of new therapeutic agents. Its derivatives have been investigated for their biological activities against various diseases.
Case Studies:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against strains of Mycobacterium tuberculosis. A study highlighted the compound's ability to inhibit MmpL3, a crucial enzyme for bacterial cell wall synthesis .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Table 1: Synthesis Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Claisen Condensation | Diethyl ether, 90-95°C | 43.06 |
| Nucleophilic Substitution | THF, reflux with phosphorus pentasulfide | 95.0 |
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Ethyl derivative A | M. tuberculosis | 0.66 μM |
| Ethyl derivative B | Cancer cell line X | IC50 = 12 μM |
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,4-dioxopentanoate involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations and Reactivity
The reactivity and applications of Ethyl 3-chloro-2,4-dioxopentanoate are strongly influenced by its unique combination of functional groups. Below is a detailed comparison with analogous compounds:
3-Chloro-2,4-pentanedione (CAS: 623-47-2)
- Molecular Formula : C₅H₇ClO₂
- Key Features : Contains two ketone groups and a chloro substituent but lacks the ethyl ester group.
- Reactivity/Applications: Undergoes cyclization with malonitrile or ethyl cyanoacetate to form 2-amino-3-cyano-4-acetyl-5-methylfuran, a furan derivative . The absence of an ester group limits its participation in nucleophilic acyl substitution reactions, making it less versatile than this compound in ester-mediated syntheses .
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0)
- Molecular Formula : C₇H₇F₃O₄
- Key Features : Replaces the chloro group with a trifluoromethyl (-CF₃) group.
- Reactivity/Applications :
Ethyl 2-Chloro-3-oxobutanoate
- Molecular Formula : C₆H₉ClO₃ (estimated)
- Key Features : Contains a single ketone and a chloro group.
- Reactivity/Applications: Participates in thiazole synthesis via reactions with thioureas or thioamides . The reduced number of ketone groups limits its utility in multi-step cyclization reactions compared to this compound .
Structural and Electronic Effects
The table below summarizes critical differences in structure and reactivity:
Biological Activity
Ethyl 3-chloro-2,4-dioxopentanoate is an organic compound with the molecular formula C₇H₉ClO₄ and a molecular weight of 192.6 g/mol. It appears as a colorless liquid and is soluble in common organic solvents but nearly insoluble in water. This compound is primarily recognized for its utility in organic synthesis and pharmaceutical research, where it serves as an intermediate for various chemical reactions.
The biological activity of this compound is largely attributed to its reactivity with nucleophiles and electrophiles. Its chlorine atom can participate in substitution reactions, leading to the formation of new compounds. In hydrolysis reactions, it can break down into corresponding carboxylic acids and alcohols, which may exhibit biological activity themselves.
Applications in Pharmaceutical Research
This compound is employed in the development of new therapeutic agents. Its derivatives have been studied for their potential as selective inhibitors in various biological pathways, particularly in targeting chemokine receptors . The compound's ability to form diverse derivatives makes it a valuable scaffold in drug discovery.
Case Studies
- Synthesis of Pyrrolone Derivatives : Research has demonstrated that derivatives synthesized from this compound exhibit significant binding affinities for chemokine receptors CCR1 and CCR2. For instance, several compounds derived from this scaffold were evaluated for their ability to displace radiolabeled ligands in binding assays, showing promising results with IC₅₀ values indicating effective receptor inhibition .
- Antitubercular Activity : In studies focusing on antitubercular compounds, derivatives of this compound were tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the compound led to enhanced efficacy against both drug-sensitive and resistant strains of Mtb .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity Description |
|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | Similar structure but different reactivity | Different pharmacological profiles |
| Ethyl 3-bromo-2,4-dioxopentanoate | Bromine instead of chlorine | Variations in reactivity and biological effects |
This comparison highlights how slight modifications in halogen substituents can influence the compound's biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
